1H-Pyrrol-1-amine hydrochloride
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Overview
Description
1H-Pyrrol-1-amine hydrochloride is an organic compound that belongs to the class of heterocyclic amines. It is characterized by a five-membered pyrrole ring with an amino group attached to the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1H-Pyrrol-1-amine hydrochloride can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Condensation Reactions: Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Oxidative Coupling: A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can also be used to synthesize N-substituted pyrroles.
Chemical Reactions Analysis
1H-Pyrrol-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrrol-1-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Pyrrole derivatives are known for their biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.
Material Science: Pyrrole-based compounds are used in the synthesis of conductive polymers and materials with unique electronic properties.
Biological Studies: Pyrrole-containing compounds are studied for their role in biological systems, such as their involvement in the structure of heme and chlorophyll.
Mechanism of Action
The mechanism of action of 1H-Pyrrol-1-amine hydrochloride involves its interaction with specific molecular targets. Pyrrole derivatives can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, some pyrrole compounds inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase and cellular DNA polymerases . The exact pathways and targets depend on the specific structure and functional groups of the pyrrole derivative.
Comparison with Similar Compounds
1H-Pyrrol-1-amine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog of pyrrole, pyrrolidine is used in the synthesis of various bioactive molecules.
Pyrrolidinone: This compound contains a lactam ring and is known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrole-2,5-dione: An oxidized form of pyrrole, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C4H7ClN2 |
---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
pyrrol-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c5-6-3-1-2-4-6;/h1-4H,5H2;1H |
InChI Key |
AGTULASLSNRQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N.Cl |
Origin of Product |
United States |
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